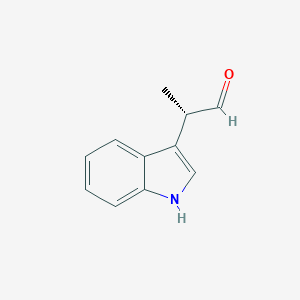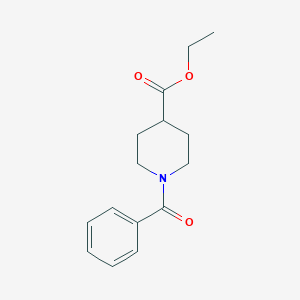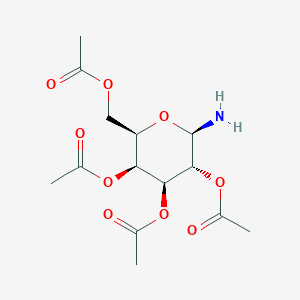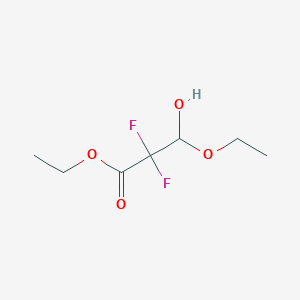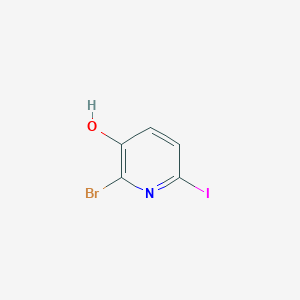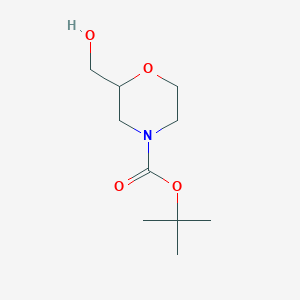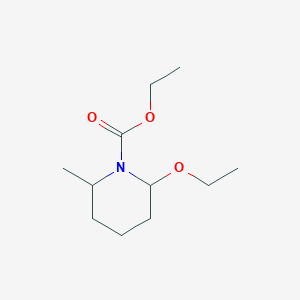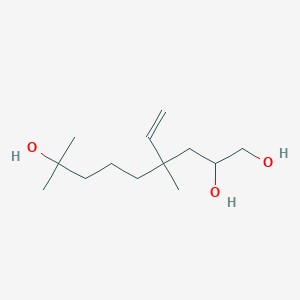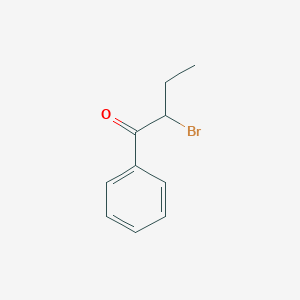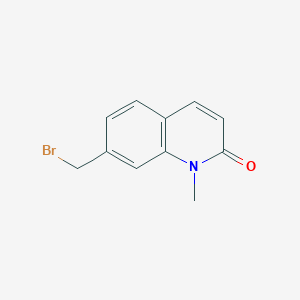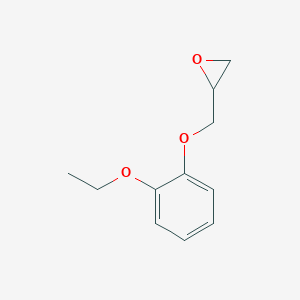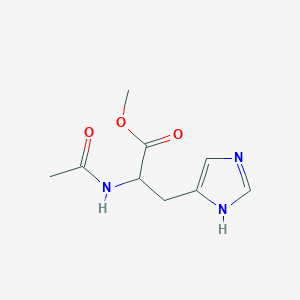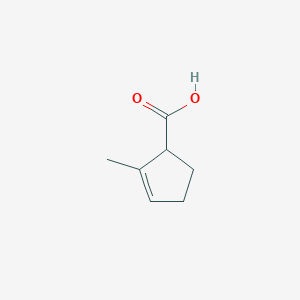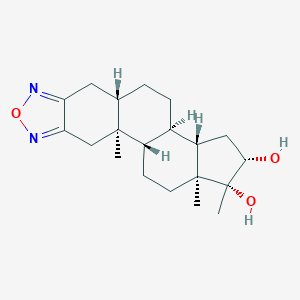
16beta-Hydroxyfurazabol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16beta-Hydroxyfurazabol is a synthetic anabolic steroid with the molecular formula C20H30N2O3 and a molecular weight of 346.46 g/mol . It is a derivative of furazabol, a compound known for its anabolic properties.
Preparation Methods
The synthesis of 16beta-Hydroxyfurazabol involves multiple steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Functional Group Modification: Introduction of the furazan ring and hydroxyl groups at specific positions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
16beta-Hydroxyfurazabol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups on the steroid backbone can be substituted with other groups to modify its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
16beta-Hydroxyfurazabol has several scientific research applications:
Doping Control in Sports: It is used as a reference material for detecting anabolic agents in athletes’ urine samples.
Muscle Development Studies: Researchers use this compound to study muscle growth, regeneration, and wasting.
Analytical Standards: It serves as a standard for calibrating analytical instruments and validating testing methods in sports drug testing and steroid analysis.
Pharmacological Research: The compound is studied for its potential therapeutic applications in treating muscle-wasting diseases and other conditions.
Mechanism of Action
The mechanism of action of 16beta-Hydroxyfurazabol involves binding to androgen receptors in muscle tissues, leading to increased protein synthesis and muscle growth. The compound mimics the effects of natural androgens, promoting anabolic processes while minimizing androgenic effects . The molecular targets include androgen receptors, and the pathways involved are related to muscle protein synthesis and degradation .
Comparison with Similar Compounds
16beta-Hydroxyfurazabol is unique compared to other anabolic steroids due to its specific structural modifications. Similar compounds include:
Furazabol: The parent compound with similar anabolic properties but different functional groups.
Oxandrolone: Another anabolic steroid with a different structure but similar effects on muscle growth.
Stanozolol: A widely known anabolic steroid with distinct structural features and applications.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of anabolic steroids.
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene-16,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-18-10-16-15(21-25-22-16)8-11(18)4-5-12-13(18)6-7-19(2)14(12)9-17(23)20(19,3)24/h11-14,17,23-24H,4-10H2,1-3H3/t11-,12+,13-,14-,17-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOPKCRAWYWZPG-UFMRLNGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=NON=C5C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36455-74-0 |
Source


|
| Record name | 16beta-Hydroxyfurazabol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16.BETA.-HYDROXYFURAZABOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM9NTL38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

